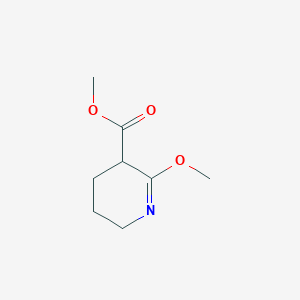

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

説明

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative featuring a methoxy group at position 2 and a methyl ester at position 3. This scaffold is structurally related to intermediates in alkaloid synthesis and bioactive compounds, with applications in medicinal chemistry and asymmetric catalysis. The compound’s stereochemistry and substituents influence its physicochemical properties and reactivity, making it a subject of interest for comparative studies with analogous structures .

特性

CAS番号 |

1934755-46-0 |

|---|---|

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC名 |

methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3 |

InChIキー |

PNVGZDWBMOMHPN-UHFFFAOYSA-N |

正規SMILES |

COC1=NCCCC1C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine, followed by cyclization and esterification .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form.

Reduction: Reduction reactions can modify the functional groups attached to the ring.

Substitution: Substitution reactions can introduce different substituents onto the ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups onto the ring .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives have shown promise in biological assays, particularly in enzyme inhibition studies.

Medicine: Research has explored its potential as a precursor for drug development, especially in the treatment of neurological disorders.

Industry: It is used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate and related compounds from the evidence:

Key Structural and Functional Differences

Electron-Withdrawing Groups: Tosyl (Ts) groups in analogs (e.g., ) increase electron deficiency, affecting reactivity in nucleophilic substitutions or catalytic hydrogenation. The target’s methoxy group is electron-donating, which may stabilize intermediates in synthesis .

Stereochemical Features :

- Compounds like and exhibit high enantiomeric excess (e.g., 94% ee in ), achieved via chiral catalysts (e.g., (−)-tetramisole). The target’s stereochemistry is unspecified but could be similarly controlled using asymmetric methods .

Physical Properties :

- Melting Points : Tosyl-containing analogs () are solids with defined melting points, while the target (oil-like) and (oils) suggest substituent-dependent crystallinity.

- Optical Rotation : The target’s optical activity is unreported, but analogs like show strong levorotation due to chiral centers at C3 or C5 .

Synthetic Yields :

- Yields for analogs range from 68–69% using cyclocondensation or enantioselective catalysis. The target’s synthesis would likely require similar optimization of reaction time and temperature .

生物活性

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

- Molecular Formula : C₈H₁₃N₁O₃

- SMILES Notation : COC1=NCCCC1C(=O)OC

- InChIKey : PNVGZDWBMOMHPN-UHFFFAOYSA-N

The compound features a tetrahydropyridine core which is a common scaffold in medicinal chemistry, often associated with various biological activities.

Biological Activity Overview

The biological activity of Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate has been explored in various contexts:

- Antiparasitic Activity : The compound's structural similarity to other tetrahydropyridine derivatives suggests potential antiparasitic properties. Research indicates that modifications to the tetrahydropyridine scaffold can enhance activity against parasites while balancing metabolic stability .

- Neuroprotective Effects : Compounds with similar structures have been implicated in neuroprotective mechanisms. For instance, derivatives of tetrahydropyridine are often studied for their role in neurodegenerative diseases like Parkinson's disease .

- Muscarinic Receptor Interaction : Some studies have shown that related compounds exhibit selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. This suggests that Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate may also interact with these receptors, potentially influencing cognitive functions and drug abuse treatments .

Table 1: Summary of Biological Activities

Synthesis and Structural Modifications

Research indicates that structural modifications to the tetrahydropyridine core can significantly affect biological activity. For example:

Q & A

Q. How to address discrepancies in bioactivity data across cell-based assays?

- Methodological Answer : Inconsistent IC50 values (e.g., 10–50 μM in cancer cell lines) may stem from assay conditions:

- Serum Protein Binding : Use charcoal-stripped FBS to reduce nonspecific binding .

- Metabolic Stability : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to identify active metabolites .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。